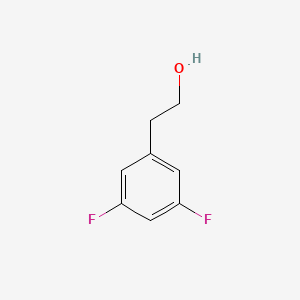

2-(3,5-Difluorophenyl)ethanol

Description

2-(3,5-Difluorophenyl)ethanol (CAS: 467223-90-1) is a fluorinated aromatic alcohol with the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol. It is commercially available in high purity (≥98%) and is typically supplied in quantities ranging from 1g to 25g . The compound features a 3,5-difluorophenyl group attached to an ethanol moiety, which confers distinct electronic and steric properties. Fluorine substituents at the 3- and 5-positions of the phenyl ring enhance lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and materials science research .

Properties

IUPAC Name |

2-(3,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZLMMDJKWJEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)ethanol typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,5-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 3,5-Difluorobenzaldehyde or 3,5-difluorobenzoic acid.

Reduction: 2-(3,5-Difluorophenyl)ethane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(3,5-Difluorophenyl)ethanol serves as an important intermediate in the synthesis of more complex organic molecules. Its fluorinated structure enhances its reactivity and selectivity in various chemical reactions.

Biology

The compound is under investigation for its biological activities. Notable studies include:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, certain analogs have shown efficacy against Candida albicans with minimum effective concentrations (MEC) as low as 0.31 μg/mL.

- Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways, influencing cellular processes.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

- Drug Development : It acts as a precursor in synthesizing drugs targeting neurological disorders and other diseases.

- In Vivo Studies : In murine models, administration of the compound has improved survival rates in subjects infected with specific pathogens when dosed appropriately.

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing agrochemicals and other industrial applications.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on various derivatives of this compound demonstrated significant antimicrobial effects against Candida albicans. The study highlighted that compounds with difluoro substitutions exhibited lower MIC values compared to their non-fluorinated counterparts.

-

Therapeutic Potential in Neurological Disorders :

- Research investigating the neuroprotective effects of this compound revealed promising results in animal models of neurodegeneration. The compound was found to modulate neurotransmitter systems effectively.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Functional Group Variations

2-(2,4-Difluorophenyl)ethanol Derivatives

A structurally related compound, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, shares a difluorophenyl group but differs in substitution (2,4-difluoro vs. 3,5-difluoro).

Trifluoroethanol Derivatives

Compounds such as 1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanol (CAS: UC362) and 1-(4-tert-butylphenyl)-2,2,2-trifluoroethanol (CAS: UC363) feature a trifluoroethanol group instead of a simple ethanol chain. The trifluoromethyl group increases electron-withdrawing effects, enhancing acidity (pKa ~12 vs. ~15 for non-fluorinated analogs) and thermal stability .

Amino-Substituted Analogs

The R- and S-isomers of 2-amino-2-(3,5-difluorophenyl)ethanol (CAS: 957121-38-9 and 2044705-93-1) introduce an amino group at the β-position of the ethanol chain. This modification significantly impacts biological activity, as amino groups often participate in hydrogen bonding, improving target binding in drug candidates .

Physicochemical Properties

Key Differentiators

Substitution Position : 3,5-difluoro substitution provides symmetrical electronic effects, whereas 2,4-difluoro analogs exhibit asymmetrical reactivity in electrophilic aromatic substitution .

Functional Groups: The presence of amino or trifluoromethyl groups alters solubility (e.g., amino derivatives are more water-soluble) and bioactivity .

Applications: While this compound is favored in materials science, amino and trifluoro derivatives are more common in drug discovery .

Biological Activity

2-(3,5-Difluorophenyl)ethanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group attached to an ethanol moiety. The fluorine atoms enhance the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various human tumor cell lines, including gingival carcinoma (Ca9-22) and oral squamous cell carcinoma. The compound demonstrated cytotoxic effects, suggesting potential as a therapeutic agent in oncology .

2. Cannabinoid Receptor Modulation

The compound has been studied for its role as a modulator of the Cannabinoid-1 (CB1) receptor. In vitro assays revealed that this compound acts as an antagonist at the CB1 receptor, which is implicated in several neurological disorders and metabolic processes. This activity positions it as a candidate for treating conditions such as anxiety disorders and obesity-related complications .

3. Inhibition of HIV-1 Protease

Another significant biological activity of this compound is its ability to inhibit HIV-1 protease. Structural studies have shown that the incorporation of a difluorobenzyl moiety enhances binding affinity to the protease's active site. This property suggests that this compound could be developed into a potent antiviral agent against HIV .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Anticancer Activity : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.

- CB1 Receptor Antagonism : By blocking CB1 receptor activity, this compound may modulate neurochemical pathways involved in appetite regulation and pain perception.

- Protease Inhibition : The structural features of the compound allow it to form stable interactions with HIV-1 protease, disrupting viral replication processes.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated human oral squamous cell carcinoma cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability after 48 hours of exposure, with IC50 values suggesting potent anticancer properties.

Case Study 2: Neurological Effects

A study involving animal models demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays indicated alterations in locomotor activity and stress responses consistent with CB1 receptor antagonism.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.